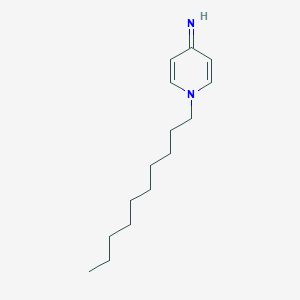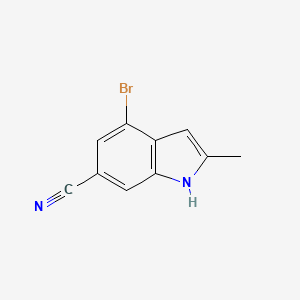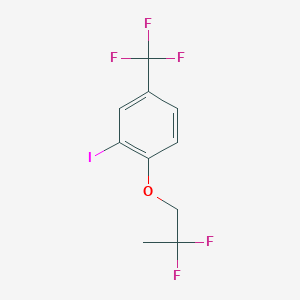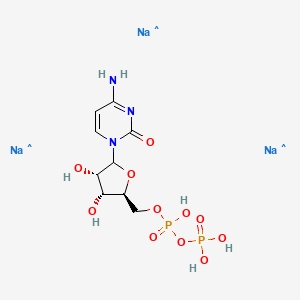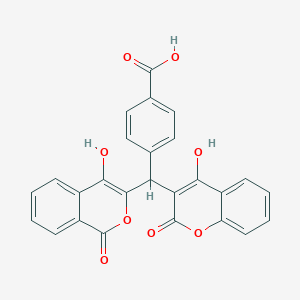
4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid is a complex organic compound that belongs to the class of isochromen and chromen derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isochromen and Chromen Derivatives: The initial step involves the synthesis of 4-hydroxy-1-oxo-1H-isochromen-3-yl and 4-hydroxy-2-oxo-2H-chromen-3-yl intermediates. These intermediates can be prepared through cyclization reactions of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The next step involves the coupling of the isochromen and chromen intermediates with a benzoic acid derivative. This can be achieved through a Friedel-Crafts acylation reaction or a similar coupling reaction using a suitable catalyst.
Final Functionalization: The final step includes the introduction of hydroxyl groups and other functional groups to obtain the desired compound. This can be done through selective oxidation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with various biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromen structure and exhibit similar chemical reactivity.
4-Hydroxy-1-oxo-1H-isochromen-3-yl derivatives: These compounds have the isochromen structure and similar functional groups.
Uniqueness
What sets 4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid apart is the combination of both isochromen and chromen moieties in a single molecule
Propriétés
Formule moléculaire |
C26H16O8 |
|---|---|
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
4-[(4-hydroxy-2-oxochromen-3-yl)-(4-hydroxy-1-oxoisochromen-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C26H16O8/c27-21-17-7-3-4-8-18(17)33-26(32)20(21)19(13-9-11-14(12-10-13)24(29)30)23-22(28)15-5-1-2-6-16(15)25(31)34-23/h1-12,19,27-28H,(H,29,30) |
Clé InChI |
FCDZGGHHGHHWAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(OC2=O)C(C3=CC=C(C=C3)C(=O)O)C4=C(C5=CC=CC=C5OC4=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![beta-[4-(Trifluoromethyl)phenyl]propiolophenone](/img/structure/B12822199.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)
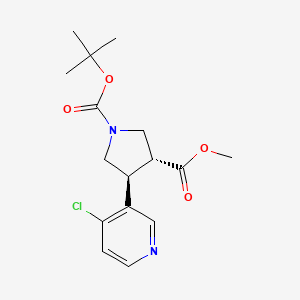

![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)
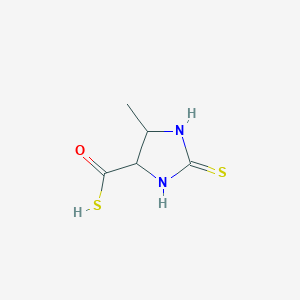
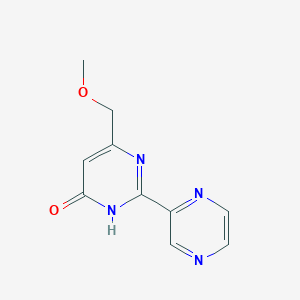

![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
